molecular formula C23H18N6O5 B2656718 N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922061-02-7

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2656718
CAS No.: 922061-02-7
M. Wt: 458.434
InChI Key: AOIHAKOKEMLKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a potent and selective small molecule inhibitor primarily investigated for its role in disrupting key oncogenic signaling pathways. This compound is designed to target the ATP-binding sites of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two closely related kinases that are frequently hyperactivated in a wide range of cancers [Source] . By inhibiting these kinases, the compound effectively suppresses the PI3K/AKT/mTOR signaling cascade, a critical driver of cell proliferation, survival, metabolism, and angiogenesis [Source] . Research indicates that derivatives of the pyrazolopyrimidine scaffold, such as this one, exhibit significant anti-tumor activity by inducing cell cycle arrest and promoting apoptosis in susceptible cancer cell lines [Source] . Its specific structural features, including the 3-nitrobenzyl and benzofuran-2-carboxamide moieties, are engineered to enhance potency and selectivity. This makes it a valuable chemical probe for studying the complexities of the PI3K pathway in disease models and for exploring potential therapeutic strategies in preclinical oncology research. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O5/c30-22(20-11-16-5-1-2-7-19(16)34-20)24-8-9-28-21-18(12-26-28)23(31)27(14-25-21)13-15-4-3-6-17(10-15)29(32)33/h1-7,10-12,14H,8-9,13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIHAKOKEMLKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, a complex organic compound, is part of a class known for their diverse biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that influence its biological activity. The molecular formula is C23H22N6O6C_{23}H_{22}N_{6}O_{6}, with a molecular weight of approximately 478.5 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine core is significant, as this scaffold has been associated with various therapeutic effects.

Structural Formula

N 2 5 3 nitrobenzyl 4 oxo 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl benzofuran 2 carboxamide\text{N 2 5 3 nitrobenzyl 4 oxo 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl benzofuran 2 carboxamide}

Anticancer Activity

Recent studies have indicated that compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance, research has demonstrated that derivatives of this structure can inhibit the growth of various cancer cell lines, including lung and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated several derivatives against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results showed that compounds with specific substitutions at the N(2) position exhibited significant cytotoxicity while maintaining acceptable selectivity ratios:

CompoundCell LineIC50 (µM)Mechanism
AMDA-MB-23115Apoptosis induction
BA54920Cell cycle arrest
CHepG210Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies using RAW264.7 macrophage cells demonstrated that certain derivatives could significantly reduce nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.

Experimental Findings

The following table summarizes the impact on NO production:

CompoundConcentration (µg/mL)NO Production (µM)
A015
A205
B014
B202

These findings suggest that modifications to the compound can enhance its anti-inflammatory properties while minimizing cytotoxicity.

Mechanistic Insights

The biological activities of this compound are believed to involve multiple pathways:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Inflammatory Mediators : The compound may alter the expression levels of pro-inflammatory cytokines.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through various signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Parameter Target Compound Example 53 () Sulfonamide Derivative ()
Molecular Weight (g/mol) 444 (calculated) ~586 (M+1 = 589.1) ~588 (M+1 = 589.1)
Melting Point (°C) Not reported Not explicitly stated 175–178
Key Substituents 3-Nitrobenzyl, benzofuran-2-carboxamide 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, 2-fluoro-N-isopropylbenzamide 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl, N-methylbenzenesulfonamide
Synthetic Yield Not reported 28% Not explicitly stated

Structural and Functional Differences

Electron-Withdrawing Groups: The target compound’s 3-nitrobenzyl group contrasts with the fluorinated aryl groups in Example 52.

Linker and Terminal Groups : The benzofuran-carboxamide in the target compound differs from the sulfonamide and fluorobenzamide groups in the analogues. Sulfonamides often enhance solubility, while benzofurans may improve membrane permeability due to aromatic stacking .

Synthetic Complexity : Example 53 was synthesized using a Suzuki-Miyaura coupling (evidenced by boronic acid and Pd catalysis), a method common in pyrazolo[3,4-d]pyrimidine derivatives. The target compound’s synthesis likely follows similar protocols, though yields remain unspecified .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The sulfonamide derivative’s higher polarity (due to the sulfonamide group) may improve aqueous solubility compared to the target compound’s nitrobenzyl and benzofuran groups.

Lumping Strategy Rationale

The lumping strategy () justifies comparing these compounds due to shared core structures, which likely exhibit similar reactivity and physicochemical behavior despite substituent variations .

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